Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
CAS No.:
Cat. No.: VC0137962
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C7H12O3 |
---|---|
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate |
Standard InChI | InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
Standard InChI Key | ASZRODBLMORHAR-NTSWFWBYSA-N |
Isomeric SMILES | COC(=O)[C@H]1CC[C@H](C1)O |
SMILES | COC(=O)C1CCC(C1)O |
Canonical SMILES | COC(=O)C1CCC(C1)O |
Chemical Structure and Properties
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate consists of a cyclopentane ring with specific stereochemistry at positions 1 and 3. The compound features a methyl carboxylate group at the 1-position with an S-configuration and a hydroxyl group at the 3-position with an R-configuration. This specific stereochemical arrangement confers unique chemical and physical properties to the molecule.
Physical and Chemical Properties
The physical and chemical properties of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate |
Standard InChI | InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 |
Standard InChIKey | ASZRODBLMORHAR-NTSWFWBYSA-N |
Isomeric SMILES | COC(=O)[C@H]1CCC@HO |
Physical State | Not specified in available data |
Solubility | Likely soluble in organic solvents, specific data not available |
The compound contains both a hydroxyl group and an ester functional group, which contribute to its reactivity and potential for chemical modifications.
Stereochemistry
The stereochemistry of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is crucial for its biological activity and chemical reactivity. The (1S,3R) designation indicates:
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The carbon at position 1 has an S configuration
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The carbon at position 3 has an R configuration
This specific stereochemical arrangement differentiates it from its isomers and contributes to its unique properties and applications in organic synthesis.
Synthesis Methods
Various methods have been developed for the synthesis of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate, with the most common approach involving esterification reactions.
Esterification of Carboxylic Acid
The most direct method for synthesizing Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate involves the esterification of (1S,3R)-3-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. This reaction is typically conducted under reflux conditions to ensure completion.
The general reaction can be represented as:
(1S,3R)-3-hydroxycyclopentanecarboxylic acid + Methanol → Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate + Water
Applications
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate has various applications across multiple fields due to its unique structure and reactivity profile.
Research Applications
The compound serves as an important building block in organic synthesis due to its functionalized cyclopentane structure. Its hydroxyl and ester groups provide sites for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Synthetic Organic Chemistry
In synthetic organic chemistry, Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate serves as:
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A chiral building block for asymmetric synthesis
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A precursor for more complex cyclopentane derivatives
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A model compound for studying stereochemical effects in cyclic systems
Chemical Reactivity
Understanding the chemical reactivity of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is essential for its application in synthetic chemistry.
Hydroxyl Group Reactivity
The hydroxyl group at the 3-position can undergo various transformations:
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Oxidation to form a ketone
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Substitution reactions to introduce different functional groups
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Etherification or esterification to protect or functionalize the hydroxyl group
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Dehydration to form cyclopentenes
Ester Group Reactivity
The methyl ester group at the 1-position can participate in several reactions:
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Hydrolysis to regenerate the carboxylic acid
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Transesterification to form different esters
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Reduction to form primary alcohols
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Amidation to form amides
The combination of these functional groups provides versatility for synthetic manipulations and diversification of the core structure.
Comparison with Related Compounds
Several compounds structurally related to Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate have been reported in the literature, differing in stereochemistry or additional functional groups.
Stereoisomers
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate has several stereoisomers, including:
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Methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate (trans isomer)
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Methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate (cis isomer)
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Methyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate (cis isomer)
These stereoisomers differ in their chemical and biological properties due to the different spatial arrangements of their functional groups.
Structurally Related Derivatives
Several structurally related derivatives have been reported, including:
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Methyl (1s,3r,4s)-3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
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Methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate
These compounds incorporate additional functional groups such as amino groups or protective groups, which modify their properties and potential applications.
Comparative Properties
The following table compares key properties of Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate with related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate | C7H12O3 | 144.17 | Hydroxyl at 3-position, methyl ester at 1-position |
Methyl (1s,3r,4s)-3-amino-4-hydroxycyclopentane-1-carboxylate | C7H13NO3 | 159.19 | Amino group at 3-position, hydroxyl at 4-position |
Methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate | C12H21NO5 | 259.30 | BOC-protected amino group, additional hydroxyl group |
This comparison highlights the structural diversity within this family of compounds and the potential for developing derivatives with modified properties .
Research Findings
Synthetic Studies
Research on Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate has primarily focused on synthetic methodologies to produce the compound with high stereoselectivity. The esterification of (1S,3R)-3-hydroxycyclopentanecarboxylic acid with methanol in the presence of an acid catalyst under reflux conditions has been identified as an effective synthetic route.
Applications in Complex Molecule Synthesis
Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its functionalized cyclopentane scaffold can be incorporated into natural product syntheses, pharmaceutical compounds, and other bioactive molecules. The stereochemically defined positions provide opportunities for stereoselective transformations in multistep syntheses.
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